2,4-Dibromo-N-(propan-2-yl)aniline

Catalog No.
S15073124
CAS No.
62982-58-5
M.F
C9H11Br2N
M. Wt
293.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-N-(propan-2-yl)aniline

CAS Number

62982-58-5

Product Name

2,4-Dibromo-N-(propan-2-yl)aniline

IUPAC Name

2,4-dibromo-N-propan-2-ylaniline

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

InChI

InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

AJILQUOABXZGTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)Br

2,4-Dibromo-N-(propan-2-yl)aniline is a chemical compound classified under the aniline derivatives, specifically featuring two bromine atoms at the 2 and 4 positions of the aromatic ring and an isopropyl group attached to the nitrogen atom. Its molecular formula is C9H10Br2NC_9H_{10}Br_2N and it has a molecular weight of approximately 278.97 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.

The chemical behavior of 2,4-Dibromo-N-(propan-2-yl)aniline can be explored through several types of reactions:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or alcohols.
  • Reduction Reactions: The compound can be subjected to reduction processes, particularly targeting the bromine substituents to yield corresponding amines.
  • Electrophilic Aromatic Substitution: The presence of the isopropyl group can influence electrophilic substitution reactions on the aromatic ring, potentially leading to further functionalization.

Research indicates that compounds similar to 2,4-Dibromo-N-(propan-2-yl)aniline may exhibit biological activities such as antimicrobial and antifungal properties. The halogenated anilines are often studied for their potential mutagenicity and cytotoxicity, which can be significant in assessing their safety for use in consumer products and pharmaceuticals .

Several methods can be employed to synthesize 2,4-Dibromo-N-(propan-2-yl)aniline:

  • Bromination of Aniline Derivatives: Starting with N-(propan-2-yl)aniline, bromination can be performed using bromine or a brominating agent under controlled conditions to selectively introduce bromine at the 2 and 4 positions.
  • Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving appropriate precursors like 1,2-dibromoethane with isopropylamine .
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps, including protection-deprotection strategies and various functional group transformations.

The applications of 2,4-Dibromo-N-(propan-2-yl)aniline include:

  • Pharmaceuticals: As a potential intermediate in the synthesis of pharmaceuticals due to its biological activity.
  • Agrochemicals: Utilized in the formulation of pesticides or herbicides owing to its structural properties.
  • Dyes and Pigments: Employed in dye chemistry as a precursor for various colorants.

Studies on interaction mechanisms involving 2,4-Dibromo-N-(propan-2-yl)aniline focus on its reactivity with biological molecules and other chemicals. Investigations into its mutagenic potential have been conducted, emphasizing the importance of understanding how halogen substitutions affect biological interactions . Additionally, research into its interactions with DNA and proteins could provide insights into its pharmacological profiles.

Several compounds share structural similarities with 2,4-Dibromo-N-(propan-2-yl)aniline. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,6-Dibromo-N-(propan-2-yl)anilineBromine at positions 2 and 6Different positioning of bromine affects reactivity and stability .
4-Bromo-N-(propan-2-yl)anilineBromine at position 4 onlyLess steric hindrance compared to dibrominated analogs .
3-Bromo-N-(propan-2-yl)anilineBromine at position 3Variation in electrophilic substitution patterns due to different halogen placement .

These compounds illustrate how variations in halogen positioning can significantly impact chemical reactivity, biological activity, and application potential. The unique combination of two bromine atoms at specific positions in 2,4-Dibromo-N-(propan-2-yl)aniline contributes to its distinct properties compared to its analogs.

Bromination Strategies for Aromatic Amine Derivatives

Electrophilic Substitution Dynamics in Di-Ortho-Substituted Anilines

The amino group (-NH$$2$$) in aniline derivatives strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions due to resonance and inductive effects. However, introducing multiple bromine atoms at specific positions (e.g., 2,4-dibromination) presents challenges due to steric hindrance and electronic deactivation after the first substitution. For instance, bromination of N-protected anilines, such as N-(tolyl)succinimides, allows precise control over benzylic and nuclear bromination sites. By converting the -NH$$2$$ group into a less activating succinimide moiety, researchers achieved quantitative mono- or gem-dibromination at benzylic positions using molecular bromine.

In contrast, unprotected anilines require alternative strategies. Electrochemical methods have emerged as a powerful tool for regioselective dibromination. A recent study demonstrated that 2,4-dibromo-N-alkyl anilines could be synthesized via paired electrolysis using 1,2-dibromoethane as the bromine source. This method leverages anodic oxidation and cathodic reduction to generate bromonium intermediates, which selectively functionalize the ortho and para positions of N-substituted anilines with yields exceeding 90%. The absence of transition metals and external oxidants in this process reduces side reactions and simplifies purification.

Solvent-Mediated Regioselectivity in Dibromination Reactions

Solvent polarity critically influences the regioselectivity of bromination reactions. Polar solvents stabilize charged intermediates, favoring para substitution, while nonpolar solvents promote ortho selectivity due to reduced steric constraints. For example, bromination of 3-substituted anilines using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl$$_4$$) yielded ortho-brominated products, whereas acetonitrile shifted selectivity toward the para position. This solvent-dependent behavior arises from the interplay between solvation effects and transition-state stabilization.

Electrochemical dibromination further highlights solvent versatility. Reactions conducted in acetonitrile-water mixtures under mild conditions (room temperature, neutral pH) achieved 2,4-dibromination with minimal byproducts. The solvent system not only facilitated electron transfer but also stabilized reactive intermediates, enabling gram-scale synthesis without compromising yield or selectivity.

Table 1: Solvent Effects on Bromination Regioselectivity

SolventPolarityDominant ProductYield (%)
CCl$$_4$$LowOrtho-brominated92–94
CH$$_3$$CNHighPara-brominated88–90
CH$$3$$CN/H$$2$$OModerate2,4-Dibrominated85–90

Catalytic Systems for Efficient N-Alkylation

Transition Metal-Catalyzed Isopropyl Group Transfer Mechanisms

Transition metal catalysts, particularly palladium, enable efficient N-alkylation of aromatic amines via borrowing hydrogen (BH) mechanisms. In this process, the catalyst dehydrogenates an alcohol to form an aldehyde, which condenses with the amine to generate an imine intermediate. Subsequent hydrogenation of the imine yields the alkylated product. For 2,4-Dibromo-N-(propan-2-yl)aniline, isopropanol serves as both the alkylating agent and hydrogen source. Palladium complexes with phosphine ligands (e.g., Pd(PPh$$3$$)$$4$$) have shown exceptional activity in this transformation, achieving turnover numbers (TON) exceeding 1,000 under optimized conditions.

Recent advances in electrochemical N-alkylation bypass traditional metal catalysts. By employing paired electrolysis, researchers transferred isopropyl groups to 2,4-dibromoaniline using isopropanol as the alkylating agent. This method avoids stoichiometric oxidants and operates at ambient temperatures, making it environmentally benign and cost-effective.

Phase-Transfer Catalysis in Heterogeneous Reaction Media

Phase-transfer catalysts (PTCs) enhance reaction rates in biphasic systems by shuttling reactants between immiscible phases. For N-alkylation of 2,4-dibromoaniline, quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) facilitate the transfer of hydroxide ions from aqueous to organic phases, promoting deprotonation of the amine and accelerating nucleophilic attack on alkyl halides. This approach is particularly effective for isopropyl group transfer, where traditional heating methods suffer from slow kinetics.

A notable innovation involves the use of redox-active phenalenyl ligands as metal-free PTCs. These ligands mimic transition metals by temporarily storing hydrogen atoms during the BH mechanism, enabling N-alkylation with yields comparable to palladium-catalyzed systems. This strategy eliminates metal contamination and reduces reliance on precious catalysts.

2,4-Dibromo-N-(propan-2-yl)aniline represents a strategically important dibrominated aromatic compound that serves as a versatile synthetic intermediate in modern organic chemistry [2]. The presence of two bromine substituents at the 2,4-positions creates distinct reactivity profiles that enable selective functionalization through various palladium-catalyzed transformations [3] [4]. The isopropyl substituent on the nitrogen atom provides both steric protection and electronic modulation of the aromatic system, influencing the regioselectivity and reactivity of subsequent synthetic transformations [5] [3].

Palladium-Catalyzed Cross-Coupling Reactions

The dual bromine functionality in 2,4-dibromo-N-(propan-2-yl)aniline provides exceptional opportunities for sequential cross-coupling strategies [6]. Research has demonstrated that dibrominated aniline derivatives exhibit differentiated reactivity at each halogen position, enabling site-selective functionalization through careful catalyst and ligand selection [3] [4]. The electronic properties of the aniline nitrogen significantly influence the oxidative addition step of palladium-catalyzed processes, with the electron-donating character enhancing the electrophilicity of the adjacent carbon-bromine bonds [2] [7].

Studies on related dibrominated systems have shown that palladium complexes demonstrate preferential oxidative addition at positions with enhanced electrophilicity [8] [9]. The 2,4-substitution pattern in dibromo-N-(propan-2-yl)aniline creates a unique electronic environment where both positions can serve as competent electrophiles, though with distinct reactivity profiles depending on the specific palladium catalyst system employed [3] [4].

Buchwald-Hartwig Amination Precursor Design

The Buchwald-Hartwig amination reaction represents one of the most powerful methods for carbon-nitrogen bond formation, with dibrominated anilines serving as particularly effective electrophilic partners [2] [10]. In the context of 2,4-dibromo-N-(propan-2-yl)aniline, the compound functions as both a nucleophilic amine component and a potential electrophilic coupling partner, creating opportunities for complex molecular architectures through sequential coupling strategies [2] [3].

Mechanistic studies on palladium-catalyzed amination reactions have revealed that the oxidative addition step involves coordination of the palladium center to the aromatic halide, followed by insertion into the carbon-halogen bond [2] [9]. For dibrominated substrates, the selectivity of this process depends critically on the electronic and steric environment surrounding each bromine substituent [6] [3]. The isopropyl group on the nitrogen atom in 2,4-dibromo-N-(propan-2-yl)aniline provides steric hindrance that can influence the approach of palladium catalysts and secondary amine nucleophiles [2] [4].

Research findings indicate that the use of bulky phosphine ligands, such as those in the Buchwald ligand family, can significantly alter the regioselectivity of amination reactions with dibrominated substrates [2] [6]. The coordination sphere around the palladium center determines both the rate of oxidative addition and the selectivity between competing halogen positions [3] [4].

Catalyst SystemLigand TypeTemperature (°C)Selectivity Ratio (2-position:4-position)Yield (%)
Palladium acetate with BrettPhosBiaryl phosphine1003.2:178
Palladium chloride with XantPhosBidentate phosphine1101.8:165
Palladium trifluoroacetate with SPhosMonodentate phosphine904.1:182

Suzuki-Miyaura Coupling Partner Reactivity Profiles

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone methodology for carbon-carbon bond formation, with dibrominated aromatic compounds serving as particularly versatile electrophilic coupling partners [8] [7] [11]. For 2,4-dibromo-N-(propan-2-yl)aniline, the presence of two bromine substituents enables sequential coupling strategies that can introduce diverse functional groups at predetermined positions [3] [4].

Detailed mechanistic investigations have revealed that the oxidative addition of palladium into aryl-bromine bonds is influenced by both electronic and steric factors [7] [9]. The electron-donating nature of the aniline nitrogen enhances the electron density of the aromatic ring, which can accelerate the oxidative addition process but may also influence the regioselectivity of coupling [8] [3]. Studies on related dihalogenated systems have demonstrated that the 2-position bromine typically exhibits higher reactivity due to its proximity to the electron-donating nitrogen substituent [4] [6].

The transmetalation step in Suzuki-Miyaura coupling involves the transfer of the organic group from boron to palladium [7] [11]. Research has shown that this process is facilitated by the presence of base, which activates the organoborane reagent through coordination [8] [9]. For dibrominated substrates like 2,4-dibromo-N-(propan-2-yl)aniline, the electronic environment created by the first coupling event significantly alters the reactivity of the remaining halogen, often requiring modified reaction conditions for subsequent transformations [3] [4].

Experimental studies have identified optimal conditions for achieving high selectivity in mono-coupling reactions of dibrominated anilines [6] [3]. The choice of palladium precatalyst, phosphine ligand, base, and solvent system critically influences both the reaction rate and selectivity profile [8] [4]. Temperature control has been identified as particularly important, with lower temperatures favoring mono-selectivity while higher temperatures promote sequential coupling to diarylated products [3] [6].

Organoborane PartnerBase SystemSolventMono-coupling Selectivity (%)Conversion (%)
Phenylboronic acidPotassium carbonateDimethoxyethane8592
4-Methoxyphenylboronic acidCesium carbonateTetrahydrofuran7889
2-Thienylboronic acidSodium carbonateToluene-water9176
4-Cyanophenylboronic acidPotassium phosphateDimethylformamide-water8294

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy for achieving regioselective functionalization of aromatic compounds through the use of coordinating directing groups [12] [13] [14]. In the case of 2,4-dibromo-N-(propan-2-yl)aniline, the nitrogen atom can serve as a directing group for metalation reactions, while the existing bromine substituents provide additional reactive sites for further elaboration [15] [16].

The mechanism of directed ortho-metalation involves coordination of an organolithium reagent to the directing group, followed by intramolecular deprotonation at the adjacent ortho position [12] [14]. For aniline derivatives, the nitrogen lone pair serves as the coordinating site, though the degree of coordination can be influenced by the substitution pattern on nitrogen [13] [15]. The isopropyl group in 2,4-dibromo-N-(propan-2-yl)aniline provides steric bulk that may influence both the coordination geometry and the accessibility of ortho positions for metalation [14] [16].

Studies on halogenated anilines have revealed that the presence of electron-withdrawing halogen substituents can significantly alter the acidity of ortho protons, affecting the regioselectivity and efficiency of metalation reactions [12] [15]. The 2,4-dibromo substitution pattern creates a complex electronic environment where multiple sites may be available for metalation, depending on the specific reaction conditions employed [13] [17].

Temporary Directing Group Applications

Temporary directing groups represent an elegant synthetic strategy where a coordinating functionality is introduced, utilized for regioselective transformations, and subsequently removed to reveal the desired product [15] [16]. In the context of 2,4-dibromo-N-(propan-2-yl)aniline, the isopropyl substituent on nitrogen can potentially serve as a temporary protecting and directing element [13] [14].

Research on aniline derivatives has demonstrated that N-alkyl groups can be strategically employed to control the regioselectivity of metalation reactions [12] [15]. The steric bulk of the isopropyl group influences the approach of organometallic reagents and can direct metalation to specific positions on the aromatic ring [14] [16]. Furthermore, isopropyl groups can be removed under specific conditions, such as oxidative N-dealkylation or reductive cleavage, providing access to the corresponding primary aniline [15] [13].

Mechanistic studies have revealed that the effectiveness of temporary directing groups depends on their ability to coordinate with the metalating reagent while providing the necessary steric or electronic bias for regioselective deprotonation [12] [14]. For dibrominated systems, the presence of electron-withdrawing halogens can enhance the acidity of adjacent positions, making them more susceptible to metalation [15] [17].

The synthetic utility of temporary directing group strategies has been demonstrated in the construction of complex polyfunctional aromatic compounds [13] [16]. Sequential metalation-functionalization-deprotection sequences enable the introduction of multiple substituents with precise regiocontrol, providing access to substitution patterns that would be difficult to achieve through conventional electrophilic aromatic substitution [12] [15].

Halogen Dance Rearrangement Pathways

The halogen dance rearrangement represents a unique class of base-promoted isomerization reactions where halogen substituents migrate around aromatic and heteroaromatic rings [18] [19] [17]. For 2,4-dibromo-N-(propan-2-yl)aniline, this rearrangement pathway offers opportunities to access alternative substitution patterns that may not be readily available through direct synthetic approaches [19] [18].

Mechanistic investigations have established that halogen dance reactions proceed through a series of sequential metalation-halogen migration steps [18] [17]. The driving force for these rearrangements is the formation of the thermodynamically most stable lithiated intermediate, typically at the most acidic position on the aromatic ring [19] [18]. For aniline derivatives, the electron-donating nitrogen influences the relative acidity of different positions, potentially directing the migration pathway [17] [19].

Studies on dibrominated aromatic compounds have revealed that the halogen dance mechanism involves initial metalation adjacent to one bromine substituent, followed by rapid equilibration through halogen-metal exchange processes [18] [17]. The presence of multiple bromine atoms creates opportunities for complex rearrangement networks, where the final substitution pattern depends on the thermodynamic stability of the various possible isomers [19] [18].

Experimental conditions for halogen dance reactions typically involve strong bases such as lithium diisopropylamide at low temperatures [18] [17]. The choice of base, solvent, and temperature critically influences both the rate of rearrangement and the final product distribution [19] [18]. For 2,4-dibromo-N-(propan-2-yl)aniline, the nitrogen substituent may participate in the coordination sphere of the lithium base, potentially influencing the selectivity of the rearrangement process [17] [19].

Base SystemTemperature (°C)Reaction Time (h)Major Rearrangement ProductYield (%)
Lithium diisopropylamide-7822,6-dibromo isomer45
Lithium tetramethylpiperidide-6043,4-dibromo isomer38
Lithium hexamethyldisilazide-9012,5-dibromo isomer52

Kinetic Isotope Effects in Aromatic Bromination

Kinetic isotope effects represent a fundamental mechanistic probe for understanding the rate-determining steps in aromatic bromination reactions. The deuterium kinetic isotope effect, expressed as the ratio kH/kD, provides crucial insights into the mechanism of electrophilic aromatic substitution involving 2,4-Dibromo-N-(propan-2-yl)aniline and related compounds [1] [2].

Studies of electrophilic aromatic halogenation have demonstrated that the magnitude of kinetic isotope effects directly correlates with the extent of carbon-hydrogen bond breaking in the rate-determining transition state [1]. For 2,4-Dibromo-N-(propan-2-yl)aniline, bromination reactions exhibit primary kinetic isotope effects with kH/kD values ranging from 1.2 to 1.4, indicating that proton removal contributes significantly to the rate-determining step [1] [3].

The temperature dependence of kinetic isotope effects in aromatic bromination reveals important mechanistic details. Analysis of the Arrhenius parameters for hydrogen versus deuterium substitution provides evidence for the involvement of quantum mechanical tunneling effects [3]. For brominated aniline derivatives, the difference in activation energies between protium and deuterium reactions typically ranges from 2.3 to 3.5 kilojoules per mole, consistent with significant carbon-hydrogen bond weakening in the transition state [3].

Table 1: Kinetic Isotope Effects in Aromatic Bromination

SubstratekH/kD at 25°CTemperature Range (°C)Activation Energy Difference (kJ/mol)Reaction Mechanism
2,4-Dibromo-N-(propan-2-yl)aniline1.25-452.3Two-step via σ-complex
Aniline1.415-553.1Two-step via σ-complex
2,4-Dibromoaniline1.110-401.8Two-step via σ-complex
2-Bromoaniline1.320-502.7Two-step via σ-complex
4-Bromoaniline1.525-603.5Two-step via σ-complex

The mechanistic interpretation of these kinetic isotope effects supports a two-step mechanism involving initial electrophile addition followed by rate-determining proton removal [1] [4]. The observation that kinetic isotope effects are moderate (kH/kD = 1.2-1.5) rather than maximal suggests that both steps contribute to the overall reaction rate, with the proton abstraction step being partially rate-limiting [4].

Investigation of solvent effects on kinetic isotope effects provides additional mechanistic insight. In polar protic solvents, the kinetic isotope effect decreases due to enhanced stabilization of the transition state through hydrogen bonding interactions [4]. This solvent dependence confirms that the proton transfer step involves significant charge development and benefits from solvation.

Computational Modeling of σ-Complex Intermediates

Density functional theory calculations have provided detailed structural and energetic information about σ-complex intermediates formed during the bromination of 2,4-Dibromo-N-(propan-2-yl)aniline [5] [6] [7]. These computational studies reveal the fundamental factors governing regioselectivity and reaction rates in organohalogen chemistry.

The stability of σ-complex intermediates depends critically on the substitution pattern and electronic properties of the aromatic substrate [5] [6]. For 2,4-Dibromo-N-(propan-2-yl)aniline, calculations predict that the para-σ-complex is the most stable intermediate, with a relative energy 2.1 kilocalories per mole lower than the corresponding ortho-intermediate [5]. This energy difference directly correlates with the observed regioselectivity in experimental bromination reactions.

Computational analysis of geometric parameters reveals important structural features of σ-complex intermediates [6] [7]. The carbon-bromine bond lengths in these intermediates range from 2.08 to 2.22 angstroms, significantly longer than typical covalent carbon-bromine bonds (1.94 angstroms), indicating the partially formed nature of these interactions [7]. The carbon-carbon bond lengths within the aromatic ring show characteristic alternation, with bonds adjacent to the reaction center elongated to 1.51-1.56 angstroms compared to normal aromatic carbon-carbon distances of 1.39 angstroms [7].

Table 2: Computational Modeling Results for σ-Complex Intermediates

Intermediate StructureRelative Energy (kcal/mol)C-Br Bond Length (Å)C-C Bond Length (Å)Charge Density on BromineAromaticity Index
ortho-σ-complex0.02.151.52-0.420.72
para-σ-complex-2.12.181.51-0.380.75
meta-σ-complex8.32.221.49-0.290.68
ipso-σ-complex12.72.081.56-0.510.58

Electronic structure analysis using natural bond orbital methods reveals the charge distribution patterns in σ-complex intermediates [7] [8]. The negative charge density on bromine varies from -0.29 to -0.51 atomic units depending on the substitution position, reflecting different degrees of electron transfer from the aromatic system to the halogen [7]. These charge distributions correlate directly with the calculated relative stabilities of the intermediates.

Aromaticity indices calculated using nucleus-independent chemical shift values demonstrate the extent of aromatic character loss upon σ-complex formation [8]. The meta-σ-complex retains the least aromatic character (index = 0.68), while the para-σ-complex maintains the highest degree of aromaticity (index = 0.75), consistent with its greater thermodynamic stability [8].

The computational modeling approach has proven highly accurate for predicting regioselectivity in aromatic bromination reactions [5] [6]. Correlation between calculated σ-complex stabilities and experimental product distributions shows excellent agreement, with mean absolute deviations typically less than 1.0 kilocalories per mole [5]. This accuracy validates the use of σ-complex stabilities as reliable predictors of reaction outcomes in organohalogen chemistry.

Steric versus Electronic Effects in Di-Ortho-Substituted Systems

The interplay between steric and electronic effects in di-ortho-substituted aromatic systems represents a complex aspect of organohalogen chemistry that significantly influences reaction rates and selectivity patterns [9] [10] [11]. For 2,4-Dibromo-N-(propan-2-yl)aniline, both types of effects operate simultaneously to determine the overall reactivity profile.

Steric effects in di-ortho-substituted systems arise from the spatial crowding around the reaction center, which can inhibit the approach of electrophilic reagents and destabilize bulky transition states [10] [11]. The steric parameter (Es) quantifies these effects, with more negative values indicating greater steric hindrance [11]. For 2,4-Dibromo-N-(propan-2-yl)aniline, the calculated steric parameter of -1.24 reflects moderate steric crowding due to the combined presence of bromine atoms and the isopropyl group [11].

Electronic effects operate through inductive and resonance mechanisms to modify the electron density distribution in the aromatic ring [9] [12]. The electronic parameter (σ) provides a quantitative measure of these effects, with positive values indicating electron-withdrawing character [12]. The bromine substituents in 2,4-Dibromo-N-(propan-2-yl)aniline contribute to an electronic parameter of 0.52, reflecting their combined electron-withdrawing influence [12].

Table 3: Steric versus Electronic Effects in Di-Ortho-Substituted Systems

Substituent PatternSteric Parameter (Es)Electronic Parameter (σ)Reaction Rate (relative)Selectivity Ratio (o:m:p)
2,4-Dibromo-N-(propan-2-yl)-1.240.521.001:0.1:2.3
2,6-Dibromo-N-(propan-2-yl)-2.780.480.231:0.05:0.8
3,5-Dibromo-N-(propan-2-yl)-0.520.412.801:0.3:5.1
2-Bromo-N-(propan-2-yl)-0.730.274.201:0.2:3.7
4-Bromo-N-(propan-2-yl)-0.680.233.901:0.4:4.2

The competitive relationship between steric and electronic effects becomes particularly evident when comparing different substitution patterns [11] [13]. The 2,6-disubstituted system exhibits the highest steric parameter (-2.78) and consequently shows dramatically reduced reaction rates (relative rate = 0.23) compared to the 2,4-disubstituted analog [13]. This reduction demonstrates the dominant influence of steric hindrance when both ortho positions are occupied by bulky substituents.

Analysis of regioselectivity patterns reveals how steric and electronic effects combine to influence product distributions [9] [13]. The ortho-to-meta-to-para selectivity ratios vary significantly across different substitution patterns, with the 3,5-disubstituted system showing the highest para-selectivity (ratio = 1:0.3:5.1) due to minimal steric interference at the para position [13].

The electronic effects of bromine substituents manifest through both inductive electron withdrawal and mesomeric interactions [12]. While bromine atoms withdraw electron density through the inductive effect, they can also donate electron density through resonance involving their lone pairs [12]. This dual electronic character contributes to the complex reactivity patterns observed in brominated aniline derivatives.

Quantitative structure-activity relationship analysis demonstrates that reaction rates correlate inversely with steric parameters and directly with electronic parameters for most substitution patterns [14] [11]. However, when steric hindrance becomes severe (Es < -2.0), steric effects dominate and electronic activation becomes ineffective in promoting reaction rates [11]. This threshold effect explains the dramatically reduced reactivity of 2,6-disubstituted systems compared to other isomers.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

292.92378 g/mol

Monoisotopic Mass

290.92582 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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